

Bioassay protocol for determining Spiromesifen LC50 in spider mites

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Compound of Interest					
Compound Name:	Spiromesifen				
Cat. No.:	B166731	Get Quote			

Application Notes and Protocols

Topic: Bioassay Protocol for Determining Spiromesifen LC50 in Spider Mites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiromesifen is a non-systemic acaricide belonging to the chemical class of tetronic and tetramic acid derivatives.[1] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts lipid biosynthesis in the target pest.[1][2][3] This interference with lipid metabolism is particularly effective against juvenile stages of mites and whiteflies, and it also significantly reduces the fecundity of adult females.[2][3] **Spiromesifen** is active against all developmental stages of mites, including eggs, making it a valuable tool in integrated pest management (IPM) programs.[4][5]

The two-spotted spider mite, Tetranychus urticae Koch, is a highly polyphagous and economically significant pest in numerous agricultural and horticultural systems worldwide.[2] Due to its short life cycle and high reproductive rate, T. urticae can rapidly develop resistance to acaricides.[6] Therefore, determining the median lethal concentration (LC50) of an active ingredient like **Spiromesifen** is crucial for establishing baseline susceptibility, monitoring for resistance development, and optimizing application rates for effective and sustainable pest control.



This document provides a detailed protocol for a leaf disc bioassay to determine the LC50 of **Spiromesifen** against the two-spotted spider mite, T. urticae.

Data Presentation: Spiromesifen LC50 in Tetranychus urticae

The following table summarizes previously reported LC50 values for **Spiromesifen** against various life stages of T. urticae. It is important to note that LC50 values can vary significantly based on the bioassay method, environmental conditions (e.g., temperature), mite strain, and life stage tested.

Life Stage	Bioassay Method	Temperatur e	Duration	LC50 Value	Reference
Protonymphs	Concentratio n-Mortality	25 ± 2 °C	48 hours	133.4 mg a.i./L	
Adult Females	Leaf Disc	15 °C	24 hours	21.269 mg a.i./L	[7]
Adult Females	Leaf Disc	15 °C	48 hours	10.679 mg a.i./L	[7]
Adult Females	Leaf Disc	30 °C	24 hours	1.757 mg a.i./L	[7]
Adult Females	Leaf Disc	30 °C	48 hours	0.860 mg a.i./L	[7]
Adults	Glass-Vial	Not Specified	Not Specified	14.086 μ g/vial	[8]

Note: a.i. = active ingredient.

Experimental Protocol: Leaf Disc Bioassay

This protocol details the leaf disc immersion method, a widely accepted standard for evaluating acaricide toxicity.[6][9]



Materials and Reagents

- Spider Mite Colony: A healthy, susceptible colony of Tetranychus urticae reared on a suitable host plant (e.g., cucumber or bean plants).
- Host Plants: Untreated cucumber (Cucumis sativus) or bean (Phaseolus vulgaris) plants.
- Spiromesifen: Technical grade or a commercial formulation of known concentration.
- Solvent: Acetone or ethanol (if using technical grade **Spiromesifen**).
- Surfactant: Triton X-100 or Tween 80 (e.g., 0.05% v/v).
- Distilled Water
- · Petri Dishes: 9 cm diameter.
- Filter Paper or Cotton Wool
- Leaf Punch or Cork Borer: To cut uniform leaf discs (e.g., 3-5 cm diameter).
- Fine Paintbrush: For transferring mites.
- Beakers and Volumetric Flasks: For solution preparation.
- Micropipettes
- Incubator or Growth Chamber: Set to controlled conditions (e.g., 25 ± 1°C, 60 ± 10% RH, 16:8 L:D photoperiod).[10]
- Stereomicroscope

Mite Rearing

- Maintain a continuous culture of T. urticae on untreated host plants (e.g., cucumber) in a
 pest-free, controlled environment.
- Introduce new, uninfested plants regularly to ensure a healthy and expanding mite population.



• For age-synchronized cohorts (optional but recommended), transfer 20-30 adult female mites to a new, clean leaf disc and allow them to oviposit for 24 hours. Remove the adult females, and the resulting eggs will develop into a cohort of similar age. The protonymph stage is often used for bioassays.[11]

Preparation of Spiromesifen Solutions

- Stock Solution: Prepare a stock solution of **Spiromesifen** at a high concentration. If using technical grade material, dissolve a known weight in a small volume of solvent (e.g., acetone) before diluting with distilled water containing a surfactant.
- Serial Dilutions: Prepare a series of at least five graded concentrations (e.g., 0.1, 1, 10, 100, 500 mg a.i./L) from the stock solution through serial dilution. The range of concentrations should be chosen to produce mortality rates between 10% and 90%. Use distilled water containing the same concentration of surfactant for all dilutions.
- Control Solution: Prepare a control solution containing only distilled water and the surfactant (and solvent, if used) at the same concentration as the treatment solutions.

Bioassay Procedure

- Prepare Leaf Discs: Using a leaf punch, cut uniform discs from fresh, untreated host plant leaves.
- Prepare Petri Dishes: Place a layer of cotton wool or filter paper in the bottom of each Petri dish and moisten it with distilled water to maintain high humidity and prevent the leaf discs from desiccating.[9]
- Place Leaf Discs: Place one leaf disc, abaxial (lower) side up, onto the moist cotton in each Petri dish.
- Mite Infestation: Using a fine paintbrush, carefully transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.
- Treatment Application (Leaf Dip):
 - Grip each leaf disc with fine forceps and immerse it in the corresponding test solution (or control) for approximately 5-10 seconds, ensuring complete coverage.[12]



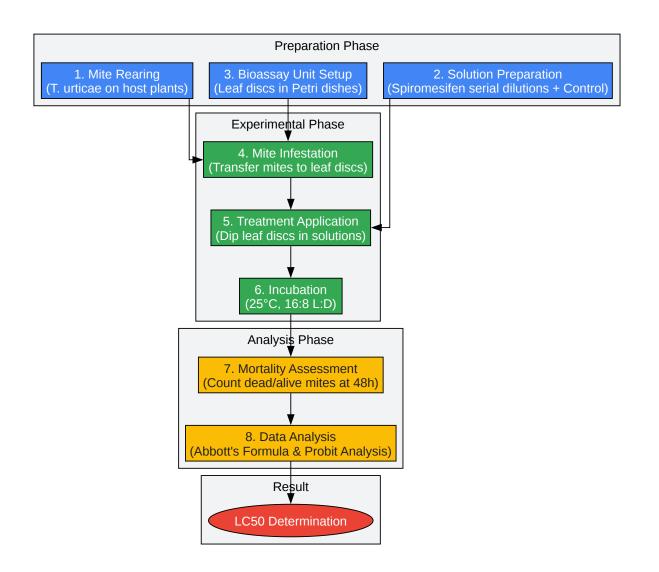
- Allow the leaf discs to air dry completely on a clean, non-absorbent surface for about 1-2 hours.
- Once dry, place the treated, mite-infested leaf discs back into their respective Petri dishes.
- Replication: Each concentration and the control should be replicated at least three to four times.
- Incubation: Place the sealed Petri dishes in an incubator set to the desired controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).[10]

Data Collection and Analysis

- Mortality Assessment: After a specific exposure period (e.g., 24, 48, or 72 hours), examine
 the mites on each leaf disc under a stereomicroscope.[7] Mites that are unable to move
 when gently prodded with a fine brush are considered dead.
- Corrected Mortality: If mortality occurs in the control group, correct the treatment mortality using Abbott's formula:[10]
 - Corrected Mortality (%) = [1 (n in T after treatment / n in C after treatment)] x 100
 - Where 'n' is the number of live mites, 'T' is the treatment group, and 'C' is the control group.
- LC50 Calculation: Analyze the concentration-mortality data using Probit analysis or Logit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the regression line.[8][13] Statistical software packages (e.g., SAS, R, PoloPlus) are commonly used for this analysis.

Visualization Experimental Workflow Diagram





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